2-Fluoro-4-(pyridin-2-YL)benzaldehyde
Description
Contextual Significance of Fluorinated Aryl-Heteroaryl Systems in Synthetic Chemistry
The integration of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Aryl and heteroaryl fluorides are increasingly prevalent motifs in pharmaceuticals and agrochemicals. acs.orgacs.org The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. This strategic incorporation of fluorine often leads to enhanced efficacy and improved pharmacokinetic profiles of bioactive compounds.
Aryl-heteroaryl scaffolds represent a privileged structural class in drug discovery and materials science. These systems, which link an aromatic ring to a heterocyclic ring, provide a three-dimensional architecture that is often crucial for biological activity. The synthesis of these complex structures frequently relies on powerful cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction, for instance, is a highly effective method for forming carbon-carbon bonds between aryl and heteroaryl components, tolerating a wide variety of functional groups and often providing high yields. nih.gov The development of efficient methods for creating these C-C bonds is a central theme in organic synthesis. oiccpress.com
The combination of these two features—fluorination and the aryl-heteroaryl framework—creates a class of compounds with significant potential. However, the synthesis of fluorinated heteroaromatics can be challenging. acs.orgacs.org Traditional methods often require harsh conditions, but newer approaches, such as those leveraging cooperative catalysis, are enabling these syntheses under milder conditions with greater efficiency. acs.org
Strategic Importance of Benzaldehyde (B42025) Scaffolds as Versatile Synthons
Benzaldehyde and its derivatives are fundamental building blocks, or synthons, in organic chemistry. orgsyn.orgresearchgate.net The aldehyde functional group is a versatile handle for a vast array of chemical transformations. It can participate in condensation reactions, such as the Biginelli or Knoevenagel reactions, to construct complex heterocyclic systems. unair.ac.idnih.gov Furthermore, aldehydes are readily converted into a multitude of other functional groups, including amines, amides, alcohols, and carboxylic acids, making them ideal starting points for multi-step syntheses. orgsyn.orgorgsyn.org
The utility of benzaldehydes extends to their role in forming carbon-carbon bonds, a critical process in assembling molecular frameworks. oiccpress.com Their reactivity allows for the direct and modular installation of substituents onto an aromatic core, providing a strategic advantage in discovery research. nih.gov Modern synthetic methods have even developed one-pot procedures that utilize a protected aldehyde intermediate, allowing for subsequent cross-coupling reactions with organometallic reagents to create a diverse range of substituted benzaldehydes. researchgate.net The inherent reactivity and synthetic versatility of the benzaldehyde scaffold secure its position as an indispensable tool for the synthetic chemist. oiccpress.comorgsyn.org
Overview of the Chemical Compound's Molecular Architecture and Core Research Relevance
2-Fluoro-4-(pyridin-2-yl)benzaldehyde is a molecule that embodies the principles discussed in the preceding sections. Its molecular architecture features a benzaldehyde core, substituted with a fluorine atom at the C2 position and a pyridine (B92270) ring at the C4 position. This specific arrangement of functional groups makes it a highly valuable intermediate in synthetic research.
The core research relevance of this compound lies in its potential as a sophisticated building block. The aldehyde group offers a reactive site for constructing larger molecules. The fluorine atom can enhance the pharmacological properties of downstream products, while the pyridinyl group, a common motif in biologically active compounds, can participate in crucial binding interactions or be used as a handle for further functionalization through reactions like palladium-catalyzed cross-coupling. nih.govrsc.org
The synthesis of the core 2-(4-formylphenyl)pyridine structure is often achieved via Suzuki cross-coupling, a testament to the power of this reaction in creating biaryl linkages. nih.govrsc.org By combining the reactive aldehyde, the property-modulating fluorine, and the heteroaromatic pyridine unit, this compound serves as a key starting material for the synthesis of complex target molecules in fields such as medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.
| Property | Value |
|---|---|
| CAS Number | 893637-84-8 |
| Molecular Formula | C₁₂H₈FNO |
| Molecular Weight | 201.20 g/mol chemscene.com |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 2,4-dihydroxybenzaldehyde |
| This compound |
| Acridine |
| Benzaldehyde |
| Benzoic acid |
| Etoricoxib |
| m-aminobenzaldehyde |
| m-hydroxybenzaldehyde |
| m-methoxybenzaldehyde |
| Resorcinol |
| Sodium nitrite |
| Sulfuric acid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8FNO |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-fluoro-4-pyridin-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-7-9(4-5-10(11)8-15)12-3-1-2-6-14-12/h1-8H |
InChI Key |
XDOXETDZRFDSKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 2 Fluoro 4 Pyridin 2 Yl Benzaldehyde and Congeneric Molecules
Precision Fluorination Strategies for Aromatic and Heteroaromatic Systems
Introducing fluorine into aromatic and heteroaromatic rings is a significant challenge in organic synthesis due to the high reactivity of many fluorinating agents and the need for precise control over the position of substitution (regioselectivity).
Regioselectivity is paramount when synthesizing specifically substituted molecules. For aromatic systems, the regioselectivity of fluorination is often governed by the electronic properties of existing substituents on the ring. acs.org In heteroaromatic compounds like pyridine (B92270), the nitrogen atom significantly influences the reactivity and directs where substitution occurs.
Several modern fluorinating reagents have been developed to achieve high regioselectivity. Electrophilic fluorinating agents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely used. acs.org For instance, the fluorination of 2-aminopyridines and pyridin-2(1H)-ones using Selectfluor in an aqueous solution proceeds with high yields and excellent regioselectivity, which is heavily dependent on the existing substitution pattern on the pyridine ring. nih.gov Similarly, imidazo[1,2-a]pyridines can be selectively fluorinated at the 3-position using Selectfluor under aqueous conditions. acs.org Another approach involves I(I)/I(III) catalysis, which has been successfully applied to the regioselective 1,4-fluorofunctionalization of dienes and the fluorination of unactivated allenes, demonstrating the power of catalyst-controlled reactions to direct the position of fluorine introduction. nih.govnih.govresearchgate.net
An alternative to direct fluorination is the use of pre-fluorinated building blocks in a convergent synthesis. alfa-chemistry.comsigmaaldrich.comyoutube.com This strategy involves synthesizing or obtaining smaller, simpler molecules that already contain the required fluorine atom in the correct position. alfa-chemistry.com These fluorinated synthons are then combined (coupled) with other molecular fragments to assemble the final, more complex molecule.
This approach offers several advantages. It often involves milder reaction conditions for the coupling steps compared to direct fluorination and bypasses the challenges of controlling regioselectivity in a complex, late-stage fluorination step. alfa-chemistry.com For the synthesis of 2-Fluoro-4-(pyridin-2-YL)benzaldehyde, this could involve coupling a pre-made 2-fluorobenzaldehyde (B47322) derivative with a pyridine-containing organometallic reagent, or vice versa. Fluorinated building blocks are diverse and include fluoroalkanes, fluorinated carbonyl compounds, and fluorinated heterocycles. alfa-chemistry.comyoutube.com The incorporation of fluorine can modulate key properties like lipophilicity, metabolic stability, and binding affinity, making these building blocks highly valuable in medicinal chemistry and materials science. sigmaaldrich.comnih.govbeilstein-journals.org A known preparation method for 2-fluoro-4-hydroxybenzaldehyde, a related building block, starts with 3-fluorophenol, which is then elaborated through several steps to introduce the aldehyde function. google.com
Direct C-H fluorination is a highly desirable but challenging transformation that aims to replace a hydrogen atom with a fluorine atom in a single step. orgsyn.org For benzaldehyde (B42025) derivatives, direct fluorination with elemental fluorine (F₂) can produce mixtures of ring-fluorinated products and benzoyl fluorides. The outcome depends on the nature of the other substituents on the ring; electron-donating groups favor ring fluorination, while electron-withdrawing groups favor the formation of benzoyl fluoride (B91410). acs.orgacs.org
For pyridine and related nitrogen-containing heterocycles, direct fluorination is complicated by the electron-deficient nature of the ring. However, methods have been developed to overcome this. The use of silver(II) fluoride (AgF₂) allows for the direct C-H fluorination of pyridines and diazines with high site-selectivity, typically at the position adjacent to the nitrogen atom. orgsyn.org Another strategy involves the use of pyridine N-oxides. Fluorination of a pyridine N-oxide can facilitate substitution, including at the otherwise challenging meta-position, which can then be reduced to the desired fluoropyridine. nih.govrsc.org It has also been shown that elemental fluorine can react directly with substituted pyridines, surprisingly leading to fluorination on the ring at the 2-position rather than on the substituent group. google.com
Table 1: Comparison of Direct Fluorination Methods for Aromatic and Heteroaromatic Rings
| Method | Reagent(s) | Substrate Type | Key Findings & Selectivity | Reference |
|---|---|---|---|---|
| Elemental Fluorination | F₂ gas | Benzaldehyde Derivatives | Product ratio (ring fluorination vs. benzoyl fluoride) depends on ring substituents. Electron-donating groups favor ring fluorination. | acs.orgacs.org |
| Silver-Mediated Fluorination | AgF₂ | Pyridines, Diazines | High site-selectivity for the C-H bond adjacent to the ring nitrogen. | orgsyn.org |
| N-Oxide Strategy | Various (e.g., nucleophilic fluoride) | Pyridine N-Oxides | Enables nucleophilic fluorination, including at the meta-position, which is difficult to achieve otherwise. | nih.govrsc.org |
| Electrophilic Fluorination | Selectfluor | Activated Pyridines (e.g., 2-aminopyridines) | High regioselectivity is dependent on the overall substitution pattern of the ring. | nih.gov |
| Elemental Fluorine/Iodine | F₂ / I₂ | Pyridine, Quinoline | Selectively produces 2-fluoro derivatives in high yield via a proposed N-iodo intermediate. | rsc.org |
Construction of Substituted Pyridine Frameworks
The formation of the pyridine ring itself is a cornerstone of heterocyclic chemistry. Numerous methods exist to build this six-membered, nitrogen-containing aromatic ring from simpler, non-cyclic precursors.
Cycloaddition and annulation reactions are powerful strategies for constructing rings in a single or a few steps by combining multiple components. The Diels-Alder reaction, particularly the inverse-electron demand variant, is a classic approach. The Boger pyridine synthesis, for example, involves the reaction of an electron-deficient 1,2,4-triazine (B1199460) with an enamine to form the pyridine nucleus after the extrusion of a nitrogen molecule. wikipedia.orgacsgcipr.org
Other annulation strategies have been developed to provide access to a wide variety of substituted pyridines. These include formal [3+3] cycloadditions between enamines and unsaturated aldehydes or ketones, which can generate tri- or tetrasubstituted pyridines. acs.orgacs.org Annulation of ketones and esters with vinamidinium salts also provides a route to pyridines and pyridones. acs.org These methods often allow for the rapid assembly of complex pyridine structures from readily available starting materials. organic-chemistry.orgacs.org
Table 2: Selected Cycloaddition and Annulation Reactions for Pyridine Synthesis
| Reaction Name/Type | Reactants | Description | Reference |
|---|---|---|---|
| Boger Pyridine Synthesis | 1,2,4-Triazine + Enamine | An inverse-electron demand Diels-Alder reaction followed by N₂ extrusion and aromatization. | wikipedia.org |
| Formal [3+3] Cycloaddition | Enamine + Unsaturated Aldehyde/Ketone | An organocatalyzed method to build various tri- or tetrasubstituted pyridine scaffolds. | acs.orgacs.org |
| [5+1] Annulation | 2-fluoro-1,3-dicarbonyl + Michael acceptor | A transition-metal-free, one-pot sequence involving Michael addition, annulation, and dehydrofluorinative aromatization. | organic-chemistry.org |
| Vinamidinium Salt Annulation | Ketone/Ester + Vinamidinium Salt | A general method for preparing pyridines and pyridones, proceeding through a dienaminone intermediate. | acs.org |
| Pictet–Spengler Reaction | Ethylamine derivative + Aldehyde | An acid-catalyzed cyclization used to synthesize tetrahydrofuro[3,2-c]pyridines, a related heterocyclic system. | beilstein-journals.org |
Transition metal catalysis has revolutionized organic synthesis, and the construction of pyridine rings is no exception. thieme-connect.com One of the most powerful methods is the [2+2+2] cycloaddition of two alkyne molecules and a nitrile. scilit.comnih.govthieme-connect.com This reaction, often catalyzed by cobalt, rhodium, or iron complexes, is highly atom-economical and can be used to create a wide array of substituted pyridines with good control over the substitution pattern (regioselectivity). scilit.comnih.govacs.org
Another major area is the direct C-H functionalization of existing pyridine rings, which avoids the need for pre-functionalized starting materials. thieme-connect.comnih.govbeilstein-journals.org Transition metal catalysts, particularly those based on palladium, rhodium, and rare-earth metals, can activate the C-H bonds of a pyridine ring, allowing for the direct introduction of alkyl, aryl, or other functional groups. organic-chemistry.orgthieme-connect.comnih.govrsc.org The nitrogen atom of the pyridine often acts as a directing group, guiding the catalyst to functionalize the C-H bond at the C2 position. thieme-connect.comrsc.org However, methods have also been developed that allow for selective functionalization at the C3 and C4 positions, greatly expanding the utility of this approach. thieme-connect.com
Table 3: Overview of Transition Metal-Catalyzed Pyridine Syntheses
| Methodology | Catalyst Type (Examples) | Description | Reference |
|---|---|---|---|
| [2+2+2] Cycloaddition | Cobalt (Co), Rhodium (Rh), Iron (Fe) | Atom-economical cyclotrimerization of two alkynes and a nitrile to form a substituted pyridine ring. | scilit.comnih.govthieme-connect.comacs.org |
| C-H Activation/Functionalization | Palladium (Pd), Rhodium (Rh), Yttrium (Y) | Direct coupling of pyridine C-H bonds with various partners (e.g., olefins, aryl halides) to introduce new substituents. | organic-chemistry.orgthieme-connect.comnih.govbeilstein-journals.org |
| N-Annulation Sequence | Rhodium (Rh) | A Rh(III)-catalyzed annulation of an α,β-unsaturated imine (formed in situ from an allylamine) and an alkyne. | rsc.org |
C-H Functionalization Approaches for Pyridine Ring Elaboration
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating pyridine scaffolds, circumventing the need for pre-functionalized starting materials. beilstein-journals.orgrsc.orgresearchgate.net The pyridine ring, however, presents a significant challenge due to its electron-deficient nature and the coordinating ability of the nitrogen atom, which can complicate catalyst performance. beilstein-journals.orgrsc.orgresearchgate.net
Transition-metal catalysis is a cornerstone of pyridine C-H functionalization. beilstein-journals.org Various catalytic systems have been developed to achieve regioselective arylation of the pyridine ring. For instance, a protocol for the highly selective C-H arylation of pyridines bearing electron-withdrawing groups like fluorine has been developed. nih.gov This method allows for predictable regioselectivity; for example, 4-substituted pyridines typically undergo C-3 arylation. nih.gov The regioselectivity is often governed by a combination of electronic effects—such as the repulsion between the nitrogen lone pair and the polarized palladium-carbon bond, which disfavors reaction at the C-2 and C-6 positions—and the increased acidity of specific C-H bonds due to substituents. nih.gov
While palladium is a common catalyst, other metals have also been employed. Ruthenium complexes, for example, have been identified as active catalysts for the direct and selective arylation of the α-C−H bond in pyridine with iodobenzene. acs.org A variety of transition metals, including palladium, copper, nickel, rhodium, ruthenium, iron, and silver, have been used to functionalize the C-2 position of pyridines, which is facilitated by the electronic properties of the C2=N moiety and the proximity of the nitrogen atom. nih.gov However, functionalization at the more distant C-3 and C-4 positions is more challenging and often requires specialized catalytic systems or directing groups to achieve high selectivity. nih.gov
Formation of the Aryl-Pyridine Biaryl Linkage
The central structural feature of this compound is the biaryl linkage between the fluorinated benzene (B151609) ring and the pyridine ring. The formation of this C(sp²)–C(sp²) bond is a critical step in the synthesis, for which several powerful catalytic methodologies have been developed.
The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl-aryl compounds. bohrium.comresearchgate.netyoutube.com This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or a boronic ester, with an organic halide. youtube.com Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials. researchgate.net
In the context of synthesizing 2-arylpyridines, the Suzuki-Miyaura reaction can be approached in two primary ways: coupling a 2-halopyridine with an arylboronic acid or, conversely, coupling a 2-pyridylboron compound with an aryl halide. While historically challenging, methods have been developed for the efficient coupling of 2-pyridyl nucleophiles with aryl halides. nih.gov For example, catalyst systems based on Pd₂(dba)₃ have proven effective for coupling 2-pyridylboronates with a range of aryl bromides, including those with ortho substituents. nih.gov
More recent innovations have expanded the scope of suitable coupling partners. A notable development is the use of pyridine-2-sulfonyl fluoride (PyFluor) as a coupling partner with hetero(aryl) boronic acids and their pinacol (B44631) esters. nih.govclaremont.educdnsciencepub.com These reactions can be performed with catalysts like Pd(dppf)Cl₂ at moderate temperatures, yielding 2-arylpyridines in modest to good yields. nih.govclaremont.educdnsciencepub.com
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for 2-Arylpyridine Synthesis
| Pyridine Substrate | Boron Reagent | Catalyst | Base | Solvent | Yield Range | Reference |
|---|---|---|---|---|---|---|
| Pyridine-2-sulfonyl fluoride (PyFluor) | (Hetero)aryl boronic acids/esters | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 5-89% | nih.gov |
| 2-Halogenated Pyridines | Arylboronic acids | Pd(OAc)₂ (ligand-free) | Not specified | Aqueous isopropanol | Good to excellent | researchgate.net |
| 2-Pyridylboronate | Aryl/Heteroaryl bromides | Pd₂(dba)₃ / Ligand | Various | Dioxane | Good to excellent | nih.gov |
To achieve high regioselectivity in C-H functionalization, chemists often employ directing groups. researchgate.net These groups are incorporated into a substrate to chelate to the metal catalyst, positioning it to activate a specific, often sterically accessible, C-H bond. This strategy allows for functionalization at positions that might otherwise be unreactive. nih.gov
For pyridine functionalization, the nitrogen atom itself can act as a directing group, favoring reactions at the C-2 position. nih.gov However, for more complex regiochemical control, external directing groups are used. For instance, the pyrazole (B372694) moiety has been used as a transformable directing group in the palladium-catalyzed arylation of sp³ C-H bonds to synthesize β-phenethylamines. nih.gov Bidentate directing groups, such as 8-aminoquinoline, have been employed in the nickel-catalyzed arylation of unactivated β-C(sp³)–H bonds in aliphatic acid derivatives.
In the synthesis of biaryl compounds, directing groups can control interannular C-H functionalization. researchgate.net For example, a palladium-catalyzed C-3 arylation of pyridines was achieved using a bipy-6-OH ligand, which acts as a chelating anionic ligand and a base in the catalytic cycle. beilstein-journals.org This approach directs the arylation to the C-3 position, overcoming the innate preference for C-2 functionalization. beilstein-journals.org Similarly, mono-N-protected amino acids (MPAA) have been used as ligands to promote non-chelate-assisted, Pd-catalyzed C-3 alkenylation of pyridines. beilstein-journals.org These strategies highlight the power of tailored ligands and directing groups to override the intrinsic reactivity of the pyridine ring and achieve challenging transformations.
The use of pyridine N-oxides is a highly effective strategy for the synthesis of 2-arylpyridines. The N-oxide group activates the pyridine ring, facilitating highly regioselective C-H functionalization at the C-2 position. nih.govrsc.org Following the C-C bond formation, the N-oxide can be readily removed to yield the desired 2-arylpyridine.
This methodology has been successfully applied using a variety of coupling partners. Palladium-catalyzed direct arylation of pyridine N-oxides has been demonstrated with aryl halides, aryl triflates, aryl tosylates, arylboronic acids, and even aromatic carboxylic acids. rsc.org For instance, an efficient ligand-free system using Pd(OAc)₂ as the catalyst allows for the selective arylation of pyridine N-oxides with potassium (hetero)aryltrifluoroborates. rsc.orgrsc.orgnih.gov This reaction proceeds with high regioselectivity and tolerates a broad range of substrates. rsc.orgnih.gov
Mechanistic studies suggest that the process can be complex. In some systems catalyzed by Pd(OAc)₂ and P(tBu)₃, it has been proposed that a cyclometalated palladium complex, formed from the decomposition of the initial catalyst, is the true catalytic species responsible for the rate-determining C-H bond cleavage of the pyridine N-oxide. nih.govacs.orgberkeley.edu This highlights a cooperative catalysis mechanism where C-H activation and C-C bond formation may occur at distinct metal centers. nih.govacs.org
Microwave-assisted protocols have also been developed, expanding the scope of the reaction to include coupling partners like 2-bromoacetanilides, which can be used to synthesize more complex heterocyclic structures. nih.gov
Selective Introduction and Manipulation of the Benzaldehyde Moiety
The final key structural element of this compound is the aldehyde group (formyl group). Its introduction onto the pre-formed 2-fluoro-4-(pyridin-2-yl)benzene core requires a highly regioselective formylation reaction. The presence of multiple substituents on the benzene ring—a fluorine atom and a pyridyl group—presents a significant challenge in controlling the position of the incoming formyl group.
Several classical and modern formylation methods can be considered. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The reaction employs a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium species known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This electrophile then attacks the aromatic ring. organic-chemistry.org This reaction is most effective on activated, electron-rich systems like anilines and phenols, and typically directs the formyl group to the para position or the most electron-rich site. chemistrysteps.com For a substrate like 2-fluoro-4-(pyridin-2-yl)benzene, the directing effects of both the fluorine (ortho, para-directing but deactivating) and the pyridyl group would need to be carefully considered.
Another powerful strategy for regioselective formylation is ortho-lithiation followed by quenching with an electrophilic formylating agent like DMF. commonorganicchemistry.comthieme-connect.de This method relies on the use of a directing group that can coordinate to an organolithium base (e.g., n-BuLi), directing deprotonation to the adjacent ortho position. thieme-connect.de Atoms with lone pairs, such as fluorine, are known to be effective ortho-directing groups. thieme-connect.de In the case of the 2-fluoro-4-(pyridin-2-yl)benzene precursor, the fluorine atom could direct lithiation to the C-3 position. Subsequent reaction with DMF would then install the formyl group at this position, leading to the target molecule, this compound. This approach offers a high degree of regiochemical control dictated by the directing group.
Table 2: Common Formylation Strategies for Aromatic Systems
| Reaction | Reagents | Key Features | Reference |
|---|---|---|---|
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Formylation of electron-rich arenes; electrophilic aromatic substitution. | wikipedia.orgorganic-chemistry.org |
| Directed ortho-Metalation | 1. Organolithium base (e.g., n-BuLi) 2. DMF | Highly regioselective; controlled by a directing group (e.g., F, OMe, NR₂). | commonorganicchemistry.comthieme-connect.de |
| Lithium-Halogen Exchange | 1. Organolithium base (e.g., t-BuLi) 2. DMF | Formylation at the position of a halogen (Br, I) on the aromatic ring. | commonorganicchemistry.com |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Formylation of aromatic rings under Lewis acidic conditions. | commonorganicchemistry.com |
Compound Name Reference Table
Late-Stage Derivatization Strategies for Aldehydic Functionality
Late-stage functionalization (LSF) is a powerful approach in medicinal chemistry and materials science, allowing for the diversification of a core molecular scaffold at a late point in the synthetic sequence. For this compound, the aldehydic group serves as a versatile chemical handle for a wide array of transformations. These derivatizations can be used to generate a library of analogous compounds with modified properties. The reactivity of the aldehyde is modulated by the electronic effects of the fluorine atom and the pyridinyl moiety. The electron-withdrawing nature of both the ortho-fluoro substituent and the pyridin-2-yl group enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.
Key derivatization strategies for the aldehydic functionality include:
Reductive Amination: The aldehyde can be converted into a diverse range of secondary and tertiary amines through reaction with primary or secondary amines in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This reaction is highly efficient and tolerates a wide variety of functional groups.
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or silver(I) oxide (Ag₂O). This transformation introduces a new acidic functional group, which can be used for further amide or ester couplings.
Reduction: The aldehyde is readily reduced to a primary alcohol (2-Fluoro-4-(pyridin-2-yl)phenyl)methanol. Reagents such as sodium borohydride (B1222165) (NaBH₄) are typically employed, offering high chemoselectivity and leaving the aromatic rings and the fluoro group intact. acs.org This alcohol can then serve as a point for ether or ester linkages.
Wittig Olefination: The reaction with a phosphorus ylide (a Wittig reagent) can convert the aldehyde into an alkene. acs.org This allows for the extension of the carbon skeleton and the introduction of a carbon-carbon double bond, which can be further functionalized (e.g., through hydrogenation or dihydroxylation).
Grignard and Organolithium Addition: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), to the aldehyde yields secondary alcohols. This provides a direct method for creating new carbon-carbon bonds and introducing stereocenters.
Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds (e.g., malononitrile (B47326) or ethyl cyanoacetate) in the presence of a weak base provides a route to electron-deficient alkenes, which are valuable Michael acceptors.
The table below summarizes these late-stage derivatization reactions of the aldehydic group.
| Reaction Type | Reagent(s) | Product Functional Group | Notes |
| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Amine | Highly versatile for library synthesis. |
| Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid | Creates a new handle for amide/ester coupling. |
| Reduction | NaBH₄ | Primary Alcohol | Chemoselective reduction of the aldehyde. acs.org |
| Wittig Olefination | Ph₃P=CHR | Alkene | Extends the carbon framework. acs.org |
| Grignard Addition | R-MgBr | Secondary Alcohol | Forms a new C-C bond and a chiral center. |
| Knoevenagel Condensation | CH₂(CN)₂, Base | α,β-Unsaturated Nitrile | Creates an electron-deficient alkene. |
Orthogonal Functional Group Tolerance in Complex Synthesis
Orthogonal functional group tolerance refers to the ability to selectively perform a chemical transformation on one functional group in a molecule without affecting other, potentially reactive, functional groups. This concept is critical in the synthesis and manipulation of this compound, which contains three distinct functional regions: the aldehyde, the C-F bond, and the pyridine ring.
The Pyridine Ring: The nitrogen atom in the pyridine ring is nucleophilic and basic, and can also act as a ligand for transition metals. In reactions involving strong acids, the pyridine nitrogen will be protonated, altering its electronic properties and solubility. In metal-catalyzed reactions (e.g., palladium-catalyzed cross-couplings), the pyridine can coordinate to the metal center, potentially inhibiting catalysis. Therefore, the choice of catalyst, ligands, and reaction conditions must be made to mitigate this interference. For instance, using electron-rich, bulky phosphine (B1218219) ligands can sometimes minimize catalyst inhibition by the pyridine substrate.
The Carbon-Fluorine Bond: The C(sp²)–F bond is generally strong and stable. However, it is not entirely inert. It can be susceptible to cleavage under certain nucleophilic aromatic substitution (SNAr) conditions, particularly if activated by strong electron-withdrawing groups, or under harsh reductive or organometallic conditions. The synthesis must therefore avoid reagents known to cleave C-F bonds, such as certain low-valent metal complexes or very strong bases at high temperatures.
The Aldehyde Group: As an electrophilic site, the aldehyde must be protected if reactions requiring strong nucleophiles or bases are to be performed elsewhere on the molecule. A common strategy is the conversion of the aldehyde to an acetal (B89532) (e.g., a 1,3-dioxolane), which is stable to many reagents (including organometallics and hydrides) but can be easily removed under acidic conditions.
The successful synthesis of the parent molecule, often via Suzuki or Stille coupling, exemplifies orthogonal tolerance. The conditions for these palladium-catalyzed reactions are chosen to be compatible with the aldehyde (or its protected form) and the C-F bond, while successfully forming the biaryl C-C bond. nih.govresearchgate.net
The following table outlines the general compatibility of the key functional groups with different classes of reagents.
| Functional Group | Compatible Conditions | Incompatible / Potentially Reactive Conditions |
| Pyridine Ring | Mildly acidic/basic conditions, many Pd-catalyzed reactions (with appropriate ligands). | Strong acids (protonation), some Lewis acids (coordination), some transition metal catalysts (inhibition). |
| C-F Bond | Most oxidative, reductive, and cross-coupling conditions. | Strong nucleophiles (potential SNAr), some low-valent metals, harsh reducing agents. |
| Aldehyde Group | Mildly acidic conditions, many catalytic reactions (e.g., Suzuki, Heck). | Strong nucleophiles (e.g., Grignards, organolithiums), strong bases, strong oxidizing/reducing agents (unless intended). |
Retrosynthetic Analysis and Convergent Synthesis Strategies for this compound
Retrosynthetic analysis is a technique for planning a synthesis by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For a biaryl compound like this compound, the most logical primary disconnection is the carbon-carbon bond between the phenyl and pyridinyl rings. This approach leads to a convergent synthesis, where the two main fragments are prepared separately and then joined together in a final step, which is generally more efficient than a linear synthesis.
Primary Disconnection (C-C Biaryl Bond):
The key retrosynthetic disconnection is the C4-C2' bond between the benzaldehyde and pyridine rings. This disconnection is strategically sound as it leads to two functionalized aromatic precursors, which can be coupled using well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Hiyama coupling.
This leads to two principal synthons:
Synthon A: A 2-pyridyl organometallic equivalent (e.g., a pyridin-2-yl anion or its synthetic equivalent).
Synthon B: A 4-halo-2-fluorobenzaldehyde or a 3-fluoro-4-formylphenylboronic acid.
Convergent Synthetic Strategy (via Suzuki Coupling):
A practical implementation of this retrosynthetic plan involves a Suzuki cross-coupling reaction. This strategy requires the synthesis of two key intermediates:
Pyridine Fragment: 2-Bromopyridine or 2-pyridylboronic acid. Both are commercially available.
Benzaldehyde Fragment: (3-Fluoro-4-formylphenyl)boronic acid or a 4-bromo-2-fluorobenzaldehyde (B134337).
The synthesis of the benzaldehyde fragment can be envisioned starting from a simpler precursor like 3-fluorophenol. A plausible route involves: google.com i. Protection of the phenolic hydroxyl group (e.g., as an isopropyl ether). ii. Ortho-bromination directed by the ether group. iii. Introduction of the aldehyde functionality via a Grignard reaction with N,N-dimethylformamide (DMF) after metal-halogen exchange. google.com iv. Conversion of the bromo-aldehyde intermediate to a boronic acid ester via a Miyaura borylation.
The final step would be the palladium-catalyzed Suzuki coupling of the two fragments. If a 4-bromo-2-fluorobenzaldehyde intermediate is used, the aldehyde may need to be protected as an acetal during the coupling to prevent side reactions, followed by deprotection.
The table below outlines the key retrosynthetic disconnections and the corresponding forward-synthesis reactions.
| Disconnection | Synthons | Synthetic Reaction | Reagents / Intermediates |
| C4-C2' (Biaryl) | 2-Pyridyl Anion + Electrophilic Benzaldehyde | Suzuki Coupling | 2-Pyridylboronic acid + 4-Bromo-2-fluorobenzaldehyde |
| C-B (Boronic Acid) | Phenyl Anion + Electrophilic Boron | Miyaura Borylation | 4-Bromo-2-fluorobenzaldehyde + Bis(pinacolato)diboron |
| C-CHO (Aldehyde) | Phenyl Anion + Formyl Cation Equivalent | Formylation | Aryl Grignard/Lithium + DMF |
| C-Br (Bromination) | Phenyl Ring + Electrophilic Bromine | Electrophilic Aromatic Substitution | 1-Fluoro-3-isopropoxybenzene + NBS |
This convergent approach is highly flexible and allows for the independent synthesis and modification of each fragment before the final coupling step, making it an efficient strategy for producing this compound and its analogs.
Iii. Mechanistic Investigations and Reactivity Profiles of 2 Fluoro 4 Pyridin 2 Yl Benzaldehyde
Reactivity of the Benzaldehyde (B42025) Functional Group
The benzaldehyde moiety in 2-Fluoro-4-(pyridin-2-yl)benzaldehyde is the primary site for a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the fluorine and pyridin-2-yl substituents on the aromatic ring.
Nucleophilic Addition Pathways and Subsequent Transformations
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This initial nucleophilic addition can be followed by a series of transformations, leading to a diverse range of products. The presence of the electron-withdrawing fluorine atom and pyridin-2-yl group is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.
Computational studies on substituted benzaldehydes suggest that the nature and position of substituents significantly influence the activation energy of nucleophilic addition reactions. For instance, electron-withdrawing groups generally lower the energy barrier for nucleophilic attack.
Table 1: Inferred Reactivity of the Aldehyde Carbonyl in this compound Towards Nucleophiles
| Nucleophile | Expected Reactivity | Plausible Product Type |
| Grignard Reagents (R-MgX) | High | Secondary Alcohol |
| Organolithium Reagents (R-Li) | High | Secondary Alcohol |
| Cyanide (CN⁻) | Moderate to High | Cyanohydrin |
| Hydride (H⁻ from NaBH₄, LiAlH₄) | High | Primary Alcohol |
Condensation Reactions Leading to Imines and Related Heterocycles (e.g., Schiff Base Formation)
A hallmark reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven to completion by removing water.
The synthesis of Schiff bases from pyridine-aldehyde derivatives is a well-established process. For example, various Schiff bases have been synthesized by reacting 2-aminopyridines with different aromatic aldehydes. researchgate.netsigmaaldrich.com The reaction typically involves refluxing equimolar amounts of the aldehyde and amine in a suitable solvent like methanol. researchgate.net The resulting imines can exist as E/Z isomers, with the E-isomer often being the more stable form. researchgate.netsigmaaldrich.com It is highly probable that this compound will readily undergo Schiff base formation with a variety of primary amines under similar conditions. The general mechanism for imine formation begins with the nucleophilic attack of the primary amine on the carbonyl carbon. rsc.org
A study on the crystal structure of (E)-2-fluoro-benzaldehyde (pyridin-2-yl)hydrazone, a related imine, provides insight into the structural aspects of such condensation products. rsc.org
Redox Chemistry of the Aldehyde Functionality
The aldehyde group in this compound can undergo both oxidation and reduction, showcasing its versatile redox chemistry.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-fluoro-4-(pyridin-2-yl)benzoic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The presence of the electron-withdrawing groups may slightly influence the ease of oxidation.
Reduction: Conversely, the aldehyde functionality can be readily reduced to a primary alcohol, [2-fluoro-4-(pyridin-2-yl)phenyl]methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of a related compound, 4-{2-[methyl(pyridin-2-yl)amino]ethoxy}benzonitrile to the corresponding benzaldehyde, has been achieved using Raney Nickel and aqueous formic acid, highlighting the feasibility of transformations at the aldehyde position. acs.org
Reactivity of the Pyridine (B92270) Nitrogen Atom
The pyridine ring, with its constituent nitrogen atom, introduces another layer of reactivity to the molecule. The lone pair of electrons on the nitrogen atom allows it to act as a base and a ligand for metal ions.
Electronic Perturbations and Basicity Considerations of the Pyridine Moiety
The basicity of the pyridine nitrogen in this compound is influenced by the electronic effects of the substituents on the benzaldehyde ring. The benzaldehyde group, particularly with the ortho-fluoro substituent, acts as an electron-withdrawing group through both inductive and resonance effects. This electron withdrawal reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity compared to unsubstituted pyridine.
Computational studies on fluorinated pyrroles have shown that the position of the fluorine atom significantly affects the molecule's stability and reactivity. nih.gov Similarly, the fluorine atom in the ortho position of the benzaldehyde ring in the target molecule is expected to have a pronounced effect on the electronic properties of the entire system.
Ligand Binding Characteristics and Metal Complexation Propensities
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. nih.govmdpi.comnih.gov
It is anticipated that this compound can act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen. The resulting metal complexes could exhibit interesting catalytic or photophysical properties. The synthesis of such complexes would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. The steric and electronic properties of the ligand, influenced by the fluoro and benzaldehyde groups, would play a crucial role in the geometry and stability of the resulting metal complexes. For instance, the synthesis of palladium(II) and platinum(II) complexes with substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands has been reported, where the pyridyl nitrogen coordinates to the metal center. mdpi.com
Stereoelectronic Effects of the Fluorine Substituent
The fluorine atom at the C-2 position of the benzaldehyde ring exerts profound stereoelectronic effects that modulate the molecule's reactivity and conformational behavior.
The fluorine substituent, like other halogens, exhibits a dual electronic nature. It is strongly electronegative, leading to a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). libretexts.org However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M), which is generally weaker than its inductive effect. This resonance effect preferentially directs incoming electrophiles to the ortho and para positions.
In the case of this compound, the situation is further complicated by the presence of the electron-withdrawing aldehyde group (-CHO) and the pyridin-2-yl group. The aldehyde group is a meta-director and a strong deactivator of the benzene (B151609) ring for EAS. youtube.com The pyridin-2-yl group, being an electron-deficient heterocycle, also deactivates the attached benzene ring towards EAS.
The regioselectivity of substitution on the benzaldehyde ring is therefore a result of the competing directing effects of these three substituents. For electrophilic attack, the positions ortho and para to the fluorine are activated by resonance, while the position meta to the aldehyde is the least deactivated. The pyridin-2-yl group further deactivates the ring. Consequently, electrophilic substitution on the benzaldehyde ring is generally disfavored due to the presence of multiple deactivating groups.
Conversely, for nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing character of the fluorine atom, the aldehyde group, and the pyridinyl group activates the ring for attack by nucleophiles. researchgate.netdiva-portal.org The fluorine atom itself can act as a leaving group. The positions ortho and para to the strongly deactivating aldehyde and pyridinyl groups are the most likely sites for nucleophilic attack. Therefore, the fluorine at C-2 is a potential site for substitution by a nucleophile. The regioselectivity in SNAr reactions on pyridines generally favors the C-2 and C-4 positions due to the ability to delocalize the negative charge onto the nitrogen atom. stackexchange.com
| Reaction Type | Predicted Major Product(s) | Rationale |
| Electrophilic Aromatic Substitution | Substitution is highly disfavored. If forced, complex mixture expected. | The benzene ring is strongly deactivated by three electron-withdrawing groups (F, CHO, pyridin-2-yl). |
| Nucleophilic Aromatic Substitution | Substitution of the fluorine atom at C-2. | The C-2 position is activated by the adjacent aldehyde group and the para pyridin-2-yl group, making the fluorine a good leaving group. |
The presence of the fluorine atom at the ortho position to the aldehyde group can significantly influence the conformational preferences of the molecule. The rotation around the C-C bond connecting the aldehyde group to the phenyl ring can be hindered. It is known that in ortho-substituted benzaldehydes, two planar conformers, the O-cis and O-trans (referring to the orientation of the carbonyl oxygen relative to the ortho substituent), are possible.
In the case of 2-fluorobenzaldehyde (B47322), theoretical and spectroscopic studies have investigated the potential for intramolecular hydrogen bonding between the aldehydic C-H and the fluorine atom. rsc.org While a weak C-H···F interaction might exist, it is generally not considered a strong directing force compared to other non-covalent interactions. The conformational preference is often a delicate balance of steric and electronic factors. For 2-fluoroethanol, a notable preference for the gauche conformer has been attributed to an intramolecular hydrogen bond between the fluorine and the hydroxyl proton. caltech.edu In 2-halophenols, weak intramolecular hydrogen bonding is observed for chloro-, bromo-, and iodo-phenols, but it is very weak for 2-fluorophenol. rsc.org
| Interaction Type | Involved Atoms/Groups | Potential Consequence |
| Weak Hydrogen Bond | Aldehydic C-H and Fluorine | Stabilization of a specific rotamer of the aldehyde group. |
| Weak Hydrogen Bond | Aldehydic C-H and Pyridine Nitrogen | Stabilization of a specific conformation of the biaryl system. |
| Arene-Arene Interaction | Fluorinated Phenyl Ring and Pyridine Ring | Influence on the dihedral angle between the two rings (π-π stacking or T-shaped interactions). |
Advanced Functionalization of the Aromatic and Heteroaromatic Rings
The presence of multiple functional groups and C-H bonds in this compound offers a rich platform for post-synthetic modifications, enabling the generation of a diverse library of derivatives.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes and heteroarenes. youtube.com In this compound, both the fluorinated benzene ring and the pyridine ring possess C-H bonds that could be targeted for functionalization.
The pyridine nitrogen can act as a directing group to facilitate ortho-C-H functionalization of the pyridine ring or the benzaldehyde ring. Copper-catalyzed ortho-benzoxylation of 2-arylpyridine C-H bonds has been reported, demonstrating the directing ability of the pyridine nitrogen. rsc.org Similarly, palladium-catalyzed ortho-C-H methylation and fluorination of benzaldehydes have been achieved using transient directing groups that reversibly bind to the aldehyde functionality. acs.orgnih.govnsf.gov This strategy allows for the selective functionalization of the C-H bond ortho to the aldehyde group. In our target molecule, this would correspond to the C-3 position.
Late-stage functionalization of complex molecules is a highly desirable strategy in drug discovery and materials science. researchgate.netnih.gov The C-H bonds in this compound could potentially undergo various transformations such as arylation, alkenylation, or alkynylation, guided by the inherent directing groups or with the aid of external catalysts and directing groups. nih.govacs.org The synthesis of fluorinated biaryls through C-H/C-F functionalization is also a known strategy, suggesting that the C-F bond could also participate in certain coupling reactions. nih.govresearchgate.net
| Target Position | Reaction Type | Catalyst/Reagent Example | Rationale |
| C-3 of Benzene Ring | C-H Arylation | Pd(OAc)2 / Transient Directing Group | Aldehyde acts as a transient directing group for ortho-functionalization. |
| C-3' of Pyridine Ring | C-H Alkenylation | Mn(I) catalyst | Pyridine nitrogen directs the metal to the ortho C-H bond. |
| C-5 of Benzene Ring | C-H Arylation | Ru(II) or Rh(III) catalyst | Potential for remote C-H activation directed by the pyridine. |
The multifunctional nature of this compound makes it an attractive substrate for the design of cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. beilstein-journals.org Such processes are highly efficient and can rapidly build molecular complexity.
A potential domino reaction could be initiated by the reaction of the aldehyde group. For instance, a condensation reaction with an appropriate nucleophile could be followed by an intramolecular cyclization involving one of the aromatic rings. The Friedländer annulation, which is used to synthesize quinolines from 2-aminoaryl aldehydes or ketones and a compound containing a reactive α-methylene group, could be adapted. While our substrate is not a 2-aminoaryl aldehyde, a domino reaction involving the aldehyde and a suitable reaction partner could lead to the formation of fused heterocyclic systems. Domino reactions of arylglyoxals with pyrazol-5-amines have been shown to selectively produce fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. acs.org
Another possibility involves a palladium-catalyzed domino reaction. For example, a reaction could be initiated by an oxidative addition to the C-F or a C-H bond, followed by a series of insertions and cyclizations. Highly regioselective palladium-catalyzed domino reactions have been used for the post-functionalization of other complex molecules. rsc.org A cadmium-catalyzed domino reaction has been developed for accessing 1,6-enynes via a sequential A3-coupling/1,5-hydride transfer/hydrolysis/A3-coupling sequence. acs.org
The exploration of such cascade reactions with this compound could open up new avenues for the synthesis of novel and complex molecular architectures with potential applications in medicinal chemistry and materials science.
Iv. Spectroscopic Characterization and Quantum Chemical Studies
Elucidating Molecular Structure through Advanced Spectroscopic Techniques
Spectroscopy serves as the cornerstone for the structural analysis of 2-Fluoro-4-(pyridin-2-yl)benzaldehyde, with each technique offering unique insights into its molecular framework.
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework and identifying the fluorine environment. While specific spectra for this compound are not widely published, expected chemical shifts (δ) and coupling patterns can be predicted based on data from analogous structures like 2-fluorobenzaldehyde (B47322) chemicalbook.com, 4-fluorobenzaldehyde (B137897) rsc.orgchemicalbook.com, and 4-(2-pyridinyl)benzaldehyde nih.gov.
¹H NMR: The proton spectrum is expected to show distinct signals for the aldehydic proton, and the protons on both the benzaldehyde (B42025) and pyridine (B92270) rings. The aldehydic proton (CHO) should appear as a singlet at a downfield chemical shift, typically in the range of δ 9.9-10.4 ppm. The protons on the fluorinated benzene (B151609) ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The pyridine ring protons will also show characteristic shifts and couplings.
¹³C NMR: The carbon spectrum will provide information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a signal around δ 190-192 ppm. The carbon atom directly bonded to the fluorine (C-2) will show a large coupling constant (¹JCF), and its chemical shift will be significantly influenced by the fluorine's electronegativity. Other aromatic carbons will also display smaller C-F couplings (²JCF, ³JCF).
¹⁹F NMR: This technique is highly specific to the fluorine atom. For this compound, a single resonance is expected. The chemical shift provides information about the electronic environment of the fluorine atom. In compounds like 4-fluorobenzaldehyde, the fluorine signal appears around δ -102.4 ppm rsc.org. The precise shift for the title compound would be influenced by the pyridinyl substituent. The large chemical shift range in ¹⁹F NMR simplifies analysis by preventing peak overlap, a common issue in ¹H NMR. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on data from analogous compounds.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |
| Aldehyde Proton | ¹H | 9.9 - 10.4 | s (singlet) or d (doublet) due to coupling with ortho H |
| Benzene Ring Protons | ¹H | 7.0 - 8.2 | m (multiplet), dd (doublet of doublets) with H-H and H-F coupling |
| Pyridine Ring Protons | ¹H | 7.3 - 8.8 | m (multiplet), d (doublet) |
| Aldehyde Carbon | ¹³C | 190 - 192 | d (doublet) due to C-H coupling |
| C-F Carbon | ¹³C | 160 - 165 | d (doublet) with large ¹JCF |
| Other Aromatic Carbons | ¹³C | 115 - 155 | Signals with smaller C-F and C-H couplings |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Assignments
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the vibrational modes of the molecule. These methods are complementary and provide a detailed fingerprint of the compound. cardiff.ac.uknih.gov Studies on related molecules like 2-fluoro-4-bromobenzaldehyde researchgate.net, 4-fluorobenzaldehyde nist.gov, and pyridine derivatives researchgate.netaps.orgpku.edu.cn provide a basis for assigning the expected vibrational frequencies.
Carbonyl (C=O) Stretch: A strong, prominent absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the IR spectrum, typically in the region of 1680-1710 cm⁻¹.
Aromatic Ring Vibrations: The C=C stretching vibrations within both the benzene and pyridine rings will produce a series of bands in the 1400-1615 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹.
Carbon-Fluorine (C-F) Stretch: A strong band characteristic of the C-F stretching mode is expected in the IR spectrum, generally appearing in the 1200-1270 cm⁻¹ range.
Pyridine Ring Modes: Characteristic ring breathing and puckering vibrations of the pyridine moiety will be observable, particularly in the Raman spectrum. nih.gov
Table 2: Predicted Vibrational Band Assignments for this compound This table is predictive and based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | IR (medium), Raman (strong) |
| C=O Stretch | Aldehyde | 1680 - 1710 | IR (strong), Raman (medium) |
| C=C Stretch (Aromatic) | Benzene & Pyridine Rings | 1400 - 1615 | IR (variable), Raman (strong) |
| C-F Stretch | Fluoroaromatic | 1200 - 1270 | IR (strong), Raman (weak) |
| C-H Bending (in-plane) | Ar-H | 1000 - 1300 | IR (medium), Raman (medium) |
| C-H Bending (out-of-plane) | Ar-H | 750 - 900 | IR (strong), Raman (weak) |
Electronic Spectroscopy (Ultraviolet-Visible) for Electronic Transitions and Absorption Maxima
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum is characterized by absorption bands corresponding to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org The presence of conjugated π-systems in both the benzaldehyde and pyridine rings, as well as non-bonding electrons on the oxygen and nitrogen atoms, dictates the spectral features.
The primary electronic transitions expected for this compound are:
π → π* Transitions: These high-intensity absorptions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. They are typically observed at shorter wavelengths (higher energy). researchgate.net
n → π* Transitions: These involve the promotion of non-bonding electrons (from the carbonyl oxygen and pyridine nitrogen) to antibonding π* orbitals. These transitions are lower in energy (occur at longer wavelengths) and are characteristically much weaker in intensity than π → π* transitions. researchgate.net
Analysis of the related 4-(2-pyridyl)benzaldehyde (B194268) shows absorption bands in the 190-400 nm range. researchgate.net The introduction of a fluorine atom may lead to a slight shift in the absorption maxima (λ_max) due to its inductive effects on the electronic structure.
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the properties of molecules. acs.org These computational methods can model molecular geometry, conformational preferences, and electronic characteristics with a high degree of accuracy. nih.govnih.gov
The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl and pyridinyl rings. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the most stable conformers. researchgate.net
Two principal planar conformers are expected:
s-trans: Where the nitrogen atom of the pyridine ring is oriented away from the C-C bond linking the two rings.
s-cis: Where the nitrogen atom is oriented towards the C-C bond.
Computational studies on the analogous 4-(2-pyridyl)benzaldehyde suggest that the s-trans conformer is the more stable of the two. researchgate.net The introduction of the fluorine atom at the 2-position of the benzaldehyde ring could introduce steric hindrance that further influences the rotational barrier and the relative stability of these conformers. The planarity of the system is crucial as it affects the degree of π-conjugation between the two aromatic rings.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and optical properties. researchgate.net For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridinyl ring and parts of the benzaldehyde ring, while the LUMO is likely concentrated on the electron-deficient benzaldehyde moiety, particularly the carbonyl group. The electron-withdrawing fluorine atom would lower the energy of both the HOMO and LUMO.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map is predicted to show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group, the nitrogen atom of the pyridine ring, and the fluorine atom. These are sites susceptible to electrophilic attack.
Positive Potential (Blue/Green): Located around the hydrogen atoms, especially the aldehydic proton, indicating regions susceptible to nucleophilic attack.
This analysis provides a predictive framework for the molecule's reactivity in chemical reactions.
Prediction and Assignment of Vibrational Frequencies and NMR Chemical Shifts
A comprehensive analysis would involve both experimental measurements and theoretical calculations.
Vibrational Frequency Analysis: Experimental FT-IR and FT-Raman spectra would need to be recorded. Subsequently, quantum chemical calculations, typically using Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p), would be performed to calculate the theoretical vibrational frequencies. A detailed assignment of the observed spectral bands to specific vibrational modes (e.g., C-H stretching, C=O stretching, pyridine ring vibrations) would be achieved by comparing the experimental and scaled theoretical frequencies. For analogous molecules, studies have shown that DFT calculations provide excellent agreement with experimental data, allowing for confident vibrational assignments.
NMR Chemical Shift Analysis: Experimental ¹H and ¹³C NMR spectra would be necessary. Theoretical chemical shifts would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically with the same DFT functional and basis set used for vibrational analysis. A comparison between the experimental and theoretical shifts would allow for the unambiguous assignment of all proton and carbon signals in the molecule.
Without these experimental and computational results specific to this compound, a data table for its vibrational frequencies and NMR chemical shifts cannot be created.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra
This analysis would require:
Experimental UV-Vis Spectroscopy: Measuring the absorption spectrum of the compound in various solvents to identify the absorption maxima (λmax).
TD-DFT Calculations: Performing TD-DFT calculations (e.g., using B3LYP/6-311++G(d,p)) to predict the electronic transition energies, oscillator strengths, and the nature of the transitions (e.g., π → π, n → π).
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to determine the HOMO-LUMO energy gap, which is crucial for understanding the electronic properties and reactivity of the molecule.
A data table for electronic excitation energies and UV-Vis spectral data is contingent on these specific studies, which have not been published for this compound.
Theoretical Studies on Reaction Mechanisms, Transition States, and Energetics
Investigating the reaction mechanisms involving this compound would necessitate sophisticated computational studies. For any given reaction (e.g., nucleophilic addition to the aldehyde, or further functionalization), researchers would use DFT to:
Map the potential energy surface of the reaction pathway.
Locate and characterize the structures of transition states.
Calculate the activation energies and reaction enthalpies to understand the kinetics and thermodynamics of the process.
Such theoretical investigations are highly specific to the reaction being studied and the target molecule. No such mechanistic studies have been reported in the literature for this compound.
Computational Prediction of Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate a compound's structural features with its chemical reactivity or biological activity. To build a QSAR model for a series of compounds including this compound, a dataset of molecules with experimentally determined reactivity data would be required. Computational chemistry would then be used to calculate a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound in the series. Statistical methods would then be employed to create a mathematical model relating these descriptors to the observed reactivity. This type of study has not been performed for a series containing the target compound.
V. Potential Applications in Advanced Chemical Systems
Utilization as a Versatile Synthetic Intermediate
As a synthetic intermediate, 2-Fluoro-4-(pyridin-2-yl)benzaldehyde is prized for its ability to introduce both fluorine and pyridine (B92270) motifs into larger molecules, functionalities that are prevalent in pharmaceuticals and agrochemicals.
The presence of the aldehyde group allows for its direct conversion into a wide array of other functional groups or for its use in carbon-carbon bond-forming reactions. The reactivity of the aldehyde is central to its role as a precursor. For instance, it can undergo oxidation to form the corresponding carboxylic acid, reduction to an alcohol, or participate in various condensation and olefination reactions. These transformations allow for the seamless integration of the fluoro-pyridinylphenyl core into more elaborate structures. The fluorine atom is known to often enhance metabolic stability and receptor binding affinity in bioactive molecules, making this a valuable synthon in medicinal chemistry. Similarly, the pyridine ring is a key component of many biologically active compounds.
The utility of substituted benzaldehydes in building complex molecules is well-documented. For example, similar structures are used in the synthesis of piperidine-based thiosemicarbazones, which are investigated for their biological activities as enzyme inhibitors. nih.gov The aldehyde serves as the electrophilic partner in a condensation reaction with a nucleophilic amine, a common strategy for assembling complex scaffolds. nih.gov
Table 1: Potential Synthetic Transformations of the Aldehyde Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Alcohol |
| Reductive Amination | Amine, NaBH(OAc)₃ | Amine |
| Wittig Reaction | Phosphonium Ylide | Alkene |
| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | Substituted Alkene |
The aldehyde functionality is a key gateway for constructing new heterocyclic rings. Through multi-component reactions or sequential condensation and cyclization steps, this compound can be used to generate a variety of heterocyclic systems. Research on analogous benzaldehyde (B42025) derivatives demonstrates their use in synthesizing complex fused and non-fused heterocycles. nih.gov For example, the reaction of a substituted benzaldehyde with a carbohydrazide (B1668358) can lead to the formation of hydrazone intermediates, which can be precursors to various five- and six-membered heterocyclic rings. nih.gov The pyridine ring within the structure can also participate in or influence cyclization reactions, leading to novel polycyclic aromatic systems.
Role in the Design and Synthesis of Novel Ligands for Catalysis
The pyridin-2-yl substituent makes this compound an excellent candidate for the development of novel ligands for metal-catalyzed reactions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an effective coordination site for a wide range of transition metals.
The non-fluorinated analog, 4-(2-Pyridyl)benzaldehyde (B194268), is utilized as a ligand in the synthesis of phosphorescent iridium(III) complexes. sigmaaldrich.com This strongly suggests that this compound could similarly act as a ligand. The introduction of the fluorine atom ortho to the aldehyde can significantly alter the electronic properties of the ligand through its strong electron-withdrawing inductive effect. This modification can tune the orbital energies of the resulting metal complex, potentially leading to enhanced catalytic activity, selectivity, or stability. The aldehyde group can be further modified to create multidentate ligands, such as Schiff base or pincer-type ligands, which are highly valued in catalysis. asianpubs.orgacs.org
Table 2: Potential Ligand Types Derived from this compound
| Modification of Aldehyde | Resulting Ligand Type | Potential Metal Coordination |
|---|---|---|
| Condensation with a primary amine (R-NH₂) | Schiff Base (Imine) | Bidentate (N,N') |
| Condensation with a diamine | Bis-Schiff Base | Tetradentate (N,N,N',N') |
| Reduction to alcohol, then etherification | Pincer Ligand (with other donors) | Tridentate (e.g., N,N,O) |
While less explored, the potential for this compound in organocatalysis is noteworthy. The pyridine nitrogen can be alkylated to form a chiral pyridinium (B92312) salt, a class of compounds known to act as phase-transfer catalysts or N-heterocyclic carbene (NHC) precursors. Furthermore, the aldehyde group itself can participate directly in organocatalytic transformations, such as proline-catalyzed alpha-functionalization reactions, acting as the substrate to be transformed into a valuable chiral product.
Integration into Functional Materials Development
The combination of a fluorinated aromatic system and a pyridine ring makes this compound an attractive building block for functional organic materials. Pyridine-containing compounds are widely used in the construction of materials with interesting photophysical and electronic properties. As seen with its non-fluorinated analog's use in phosphorescent iridium complexes, this scaffold is suitable for applications in organic light-emitting diodes (OLEDs). sigmaaldrich.com The fluorine atom can enhance properties like electron mobility and thermal stability in organic electronic devices. The aldehyde group provides a convenient handle for polymerization or for grafting the molecule onto surfaces, allowing for its integration into polymers, metal-organic frameworks (MOFs), or self-assembled monolayers.
Precursors for Polymeric Materials with Tailored Properties (e.g., Polyimides)
The aldehyde functionality in this compound allows it to serve as a versatile building block or modifying agent in polymer synthesis. While direct polymerization of aldehydes is not typical for forming high-performance polymers like polyimides, it can be chemically converted into a diamine or dianhydride monomer. For instance, the aldehyde group can undergo reactions to introduce amine functionalities, rendering it suitable for polycondensation reactions.
The incorporation of the 2-fluoro-4-(pyridin-2-yl) moiety into a polymer backbone, such as that of a polyimide, is anticipated to confer a range of desirable properties. Fluorinated polyimides are well-regarded for their exceptional performance characteristics. The presence of fluorine atoms, particularly when attached to aromatic rings, can significantly lower the dielectric constant of the material by decreasing interchain electronic interactions and increasing the fractional free volume. kpi.ua This makes such polymers highly valuable as insulating materials in advanced microelectronics.
Furthermore, the introduction of fluorine can enhance thermal stability, chemical resistance, and optical transparency while reducing moisture absorption. nih.govsemanticscholar.org The pyridine ring, a nitrogen-containing heterocycle, can also contribute to the final properties of the polymer. It can improve solubility in certain organic solvents, enhance thermal stability, and provide sites for metal coordination or hydrogen bonding, which can be used to further tune the material's properties or create functional materials. Research on polyimides derived from various fluorinated and pyridine-containing diamines has demonstrated the achievement of high glass transition temperatures (Tg) and excellent thermal stability. researchgate.net
Below is a table illustrating typical properties of high-performance fluorinated polyimides, which serves as an exemplar for the kinds of characteristics that could potentially be achieved by incorporating monomers derived from this compound.
| Property | Typical Value Range for Fluorinated Polyimides | Potential Influence of this compound Moiety |
| Dielectric Constant (1 MHz) | 2.5 - 3.3 researchgate.net | The fluorine substitution is expected to lower the dielectric constant, which is beneficial for microelectronic applications. kpi.ua |
| Glass Transition Temp (Tg) | > 250 °C researchgate.net | The rigid aromatic and heterocyclic structure would likely contribute to a high Tg, ensuring dimensional stability at elevated temperatures. |
| 5% Weight Loss Temp (TGA) | > 500 °C nih.gov | The aromatic nature and the stability of the C-F bond are expected to result in high thermal stability. |
| Optical Transparency | High (>80% at 450 nm) nih.gov | The inclusion of fluorine can disrupt charge-transfer complex formation, leading to polymers with low color and high transparency for optical applications. nih.gov |
| Moisture Absorption | < 1.0% researchgate.net | The hydrophobic nature of the fluorinated group helps to minimize water uptake, ensuring stable dielectric properties. |
Components in Optoelectronic and Semiconducting Systems
The conjugated system formed by the phenyl and pyridine rings in this compound suggests its potential utility in the field of organic electronics. Molecules with such donor-acceptor characteristics are fundamental to the design of materials for optoelectronic and semiconducting applications. The electron-withdrawing nature of the fluorine atom and the pyridine ring, contrasted with the electron-donating potential of the phenyl ring system, can lead to interesting photophysical properties.
This compound could serve as a precursor for synthesizing larger, more complex molecules for use in:
Organic Light-Emitting Diodes (OLEDs): The core structure could be incorporated into emissive materials or host materials in the emissive layer of an OLED. The fluorine substitution can be used to tune the HOMO/LUMO energy levels to facilitate charge injection and transport, as well as to influence the emission color.
Organic Field-Effect Transistors (OFETs): As part of a larger conjugated system, this moiety could be used to develop organic semiconductors. The planarity of the biphenyl-pyridine structure would facilitate π-π stacking, which is crucial for efficient charge transport in OFETs.
Organic Photovoltaics (OPVs): The inherent donor-acceptor character makes this structural motif a candidate for integration into non-fullerene acceptors or donor polymers in the active layer of organic solar cells.
Research in organic electronics often focuses on creating materials with tunable electronic properties, high charge carrier mobility, and good stability. The combination of a fluorinated ring and a pyridine unit in a single molecule provides multiple avenues for chemical modification to optimize these parameters for specific device applications.
Exploration in Supramolecular Chemistry and Self-Assembled Structures
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, to construct well-defined, higher-order structures from molecular components. This compound is an excellent candidate for exploration in this field due to the specific interaction sites within its structure.
Hydrogen Bonding: The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. It can interact with hydrogen bond donors to direct the assembly of molecules into specific one-, two-, or three-dimensional networks.
Halogen Bonding: The fluorine atom, although a weak halogen bond donor, can participate in various non-covalent interactions, including C-F···H hydrogen bonds and dipole-dipole interactions, which can influence the packing of molecules in the solid state.
π-π Stacking: The two aromatic rings (phenyl and pyridyl) provide surfaces for π-π stacking interactions. These interactions are fundamental in the self-assembly of many aromatic molecules, leading to the formation of columnar or layered structures that are essential for charge transport in organic electronic materials.
The crystal structure of a closely related compound, (E)-2-fluoro-benz-aldehyde (pyridin-2-yl)hydrazone, reveals how these interactions can manifest. nih.gov In its crystal, molecules form dimers through pairs of N-H···N hydrogen bonds, and these dimers are further linked by π-π stacking interactions between both the benzene (B151609) and the pyridine rings. nih.gov This demonstrates the capacity of the fluorinated pyridine-phenyl scaffold to direct its own assembly into ordered structures. The interplay of these various non-covalent forces could allow this compound to be used in crystal engineering and the design of molecular materials with predictable structures and properties.
Vi. Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Protocols for Analogues
The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. For a compound like 2-fluoro-4-(pyridin-2-yl)benzaldehyde, which holds potential in various fields, the development of green synthetic protocols is a critical future direction. Current synthetic routes often rely on traditional cross-coupling reactions which, while effective, can involve harsh conditions, expensive catalysts, and the generation of significant waste. bohrium.comacs.org
Future research will likely focus on several key areas to improve the sustainability of synthesizing analogues of this compound:
One-Pot Reactions: Combining multiple synthetic steps into a single, continuous process can significantly reduce solvent usage, energy consumption, and waste generation. acs.org The development of one-pot methodologies for constructing the biaryl core and introducing the aldehyde functionality would be a major advancement.
Catalyst Innovation: The exploration of more abundant and less toxic metal catalysts, such as those based on iron, is a promising avenue. acs.org Iron-catalyzed cross-coupling reactions have shown remarkable efficiency in the synthesis of biaryls, and their application to fluorinated pyridinyl benzaldehydes could offer a greener alternative to palladium- or nickel-based systems. acs.org Furthermore, metal-free synthesis strategies, such as photochemical methods, present an even more sustainable long-term goal. nih.gov
Green Solvents and Reagents: The use of aqueous media or other environmentally benign solvents is a cornerstone of green chemistry. acs.org Research into adapting existing synthetic methods to these solvents, or developing new water-compatible reactions, will be crucial. Additionally, replacing hazardous reagents with safer alternatives is a key consideration. For instance, the use of aqueous dimethylamine (B145610) for the conversion of benzal halides to benzaldehydes offers a more economical and less hazardous approach. acs.org
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyridines. mdpi.comresearchgate.net Applying microwave irradiation to the synthesis of this compound analogues could lead to more efficient and sustainable protocols.
| Green Chemistry Approach | Potential Benefit for Analogue Synthesis | Relevant Research Areas |
| One-Pot Synthesis | Reduced waste, energy, and solvent use. | Tandem cross-coupling and formylation reactions. |
| Catalyst Innovation | Lower cost, reduced toxicity. | Iron-catalyzed biaryl coupling, metal-free photochemical synthesis. acs.orgnih.gov |
| Green Solvents/Reagents | Improved safety and environmental profile. | Aqueous reaction media, use of reagents like aqueous dimethylamine. acs.orgacs.org |
| Microwave-Assisted Synthesis | Faster reactions, higher yields, energy efficiency. | Accelerated synthesis of pyridine (B92270) and benzaldehyde (B42025) derivatives. mdpi.comresearchgate.net |
Exploration of Unprecedented Reactivity Modes and Selective Transformations
The electronic properties of this compound, influenced by the electron-withdrawing fluorine atom and the coordinating pyridine nitrogen, suggest a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformations and methods for the selective functionalization of this scaffold.
Key areas of exploration include:
C-H Bond Functionalization: Direct C-H activation is a powerful tool for the efficient and atom-economical modification of organic molecules. rsc.org Research into the selective C-H functionalization of both the pyridine and benzaldehyde rings of this compound could lead to a diverse range of new derivatives. rsc.orgresearchgate.net The use of transient directing groups, which are formed in situ and later removed, offers an elegant strategy for achieving regioselective C-H functionalization of the benzaldehyde moiety without the need for pre-functionalization. researchgate.net
Late-Stage Functionalization: The ability to introduce new functional groups into a complex molecule at a late stage of the synthesis is highly valuable, particularly in drug discovery. Developing methods for the late-stage modification of the this compound core would enable the rapid generation of analogue libraries for biological screening. nih.gov
Novel Cyclization Reactions: The aldehyde and pyridine functionalities can participate in a variety of cyclization reactions to construct more complex heterocyclic systems. rsc.org Exploring novel intramolecular reactions could lead to the discovery of new polycyclic scaffolds with interesting biological or material properties.
Fluorine-Directed Reactivity: The fluorine substituent can influence the regioselectivity of reactions on the benzaldehyde ring. nih.gov A deeper understanding of these directing effects will enable more precise control over synthetic outcomes.
| Reactivity Mode | Potential Outcome | Research Focus |
| C-H Functionalization | Rapid diversification of the core structure. | Selective activation of C-H bonds on both aromatic rings. researchgate.netrsc.orgresearchgate.net |
| Late-Stage Functionalization | Efficient generation of analogue libraries. | Introduction of functional groups in the final synthetic steps. nih.gov |
| Novel Cyclization Reactions | Access to new polycyclic scaffolds. | Intramolecular reactions involving the aldehyde and pyridine moieties. rsc.org |
| Fluorine-Directed Reactivity | Precise control over reaction regioselectivity. | Understanding the electronic influence of the fluorine atom. nih.gov |
Advanced Computational Modeling for Predictive Design and Discovery of Related Compounds
Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research. nih.govemerginginvestigators.orgacs.orgnih.gov For this compound and its derivatives, computational modeling can accelerate the discovery and design of new compounds with desired properties.
Future research in this area will likely involve:
DFT Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comnih.govbeilstein-journals.org DFT studies on this compound, similar to those performed on its non-fluorinated analogue 4-(2-pyridyl)benzaldehyde (B194268), can help to understand the influence of the fluorine atom on the molecule's properties and predict its behavior in chemical reactions.
Predictive Modeling for Biological Activity: By combining computational chemistry with machine learning, it is possible to build predictive models for the biological activity of new compounds. emerginginvestigators.org This approach can be used to design novel analogues of this compound with enhanced therapeutic potential. uni-muenster.denih.gov
Virtual Screening: Large virtual libraries of related compounds can be screened against biological targets to identify promising candidates for further investigation. This can significantly reduce the time and cost associated with drug discovery.
Materials Property Prediction: Computational methods can also be used to predict the photophysical and electronic properties of new materials. acs.org This will be particularly relevant for exploring the potential of this compound derivatives in optoelectronic applications.
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | A deeper understanding of the compound's chemical behavior. mdpi.comnih.govbeilstein-journals.org |
| Predictive Modeling | Design of new analogues with specific biological activities. | Accelerated discovery of new drug candidates. emerginginvestigators.orguni-muenster.denih.gov |
| Virtual Screening | Identification of potential drug candidates from large libraries. | More efficient drug discovery process. |
| Materials Property Prediction | Design of new materials with desired optoelectronic properties. | Discovery of novel materials for electronic devices. acs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions to many of these challenges, enabling safer, more efficient, and scalable manufacturing processes. bohrium.comnih.govnih.govbeilstein-journals.orgyoutube.comchemrxiv.org
Future research in this area will focus on:
Development of Continuous Flow Syntheses: Designing a continuous flow process for the synthesis of this compound would allow for on-demand production with improved control over reaction parameters and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. bohrium.comacs.orgnih.govnih.gov
Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation, significantly accelerating process development. chemrxiv.org
Inline Analysis and Purification: Integrating analytical techniques and purification modules directly into the flow system can provide real-time monitoring of the reaction and deliver a pure product without the need for traditional batch workup procedures. youtube.com
Scalable Production of Analogues: Once a robust flow synthesis is established, it can be easily adapted to produce a wide range of analogues for further research and development.
| Technology | Application to this compound | Key Advantages |
| Flow Chemistry | Continuous production of the compound and its analogues. | Enhanced safety, improved control, and scalability. bohrium.comacs.orgnih.govnih.govyoutube.com |
| Automated Synthesis | Rapid optimization of reaction conditions. | Accelerated process development and increased efficiency. beilstein-journals.orgchemrxiv.org |
| Inline Analysis/Purification | Real-time reaction monitoring and continuous purification. | Higher purity products and reduced manual labor. youtube.com |
Interdisciplinary Research Directions Leveraging the Compound's Unique Architecture
The unique combination of a fluorinated aromatic ring, a pyridine moiety, and a reactive aldehyde group makes this compound a versatile scaffold for a variety of interdisciplinary applications. researchgate.netnih.gov
Emerging research directions include:
Medicinal Chemistry: The pyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. rsc.org The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. emerginginvestigators.orgnih.govacs.org The aldehyde group can serve as a handle for further derivatization or as a reactive warhead for covalent inhibitors. nih.govuni-muenster.denih.gov Analogues of this compound could be explored as potential therapeutic agents for a wide range of diseases.
Materials Science: Biaryl compounds with fluorine substituents are known to exhibit interesting liquid crystalline and optoelectronic properties. acs.orgchemrxiv.orgacs.org Derivatives of this compound could be investigated as novel materials for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.
Chemical Biology: The aldehyde group can be used to label biomolecules through the formation of Schiff bases or other covalent linkages. Fluorinated probes are also valuable tools in 19F NMR studies of biological systems. nih.govacs.org This compound could serve as a starting point for the development of new chemical probes to study biological processes.
Catalysis: The pyridine nitrogen can act as a ligand for metal catalysts. rsc.org Novel catalysts incorporating the this compound scaffold could be designed for a variety of organic transformations.
| Interdisciplinary Field | Potential Application of the Scaffold | Key Structural Features |
| Medicinal Chemistry | Development of new therapeutic agents. | Fluorine for improved pharmacokinetics, pyridine as a pharmacophore, aldehyde for derivatization. rsc.orgemerginginvestigators.orguni-muenster.denih.govnih.govacs.org |
| Materials Science | Creation of novel optoelectronic materials. | Fluorinated biaryl structure for liquid crystalline and electronic properties. acs.orgchemrxiv.orgacs.org |
| Chemical Biology | Design of new chemical probes for biological studies. | Aldehyde for bioconjugation, fluorine for 19F NMR. nih.govacs.org |
| Catalysis | Development of new metal catalysts. | Pyridine nitrogen as a coordinating ligand. rsc.org |
Q & A
Q. How can air sensitivity be managed during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
